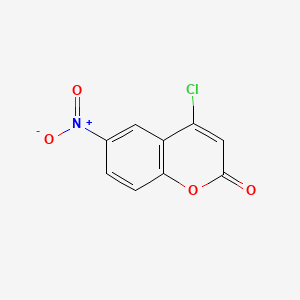

4-Chloro-6-nitrocoumarin

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H4ClNO4 |

|---|---|

Molecular Weight |

225.58 g/mol |

IUPAC Name |

4-chloro-6-nitrochromen-2-one |

InChI |

InChI=1S/C9H4ClNO4/c10-7-4-9(12)15-8-2-1-5(11(13)14)3-6(7)8/h1-4H |

InChI Key |

DFRDRBNFVFARFA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=CC(=O)O2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 6 Nitrocoumarin

Precursor Synthesis Pathways for 4-Hydroxy-6-nitrocoumarin

The synthesis of the essential intermediate, 4-Hydroxy-6-nitrocoumarin, involves the introduction of a nitro group onto the benzene (B151609) ring of a 4-hydroxycoumarin precursor. The success of this synthesis hinges on the careful selection of nitration agents and reaction conditions to achieve the desired regioselectivity.

Nitration Strategies for Coumarin (B35378) Precursors

The nitration of 4-hydroxycoumarin can be approached through several chemical strategies. The reactivity of the coumarin system means that different reagents can lead to nitration at various positions, most notably at the C-3 position of the pyrone ring or on the benzene ring.

Common nitrating mixtures, such as concentrated nitric acid in glacial acetic acid, have been reported to favor the formation of 3-nitro-4-hydroxycoumarin arabjchem.orgresearchgate.net. Therefore, alternative methods are required to direct the electrophilic substitution to the benzene portion of the molecule, specifically to the C-6 position.

One effective strategy involves the use of a solution of sodium nitrite in sulfuric acid at low temperatures (0 °C) arabjchem.orgresearchgate.net. This method has been shown to successfully produce 4-hydroxy-6-nitro-2H-chromen-2-one. Another modern approach employs ceric ammonium nitrate (CAN) on a montmorillonite K-10 clay support, often under microwave irradiation, which provides an expeditious and solvent-free method for regioselective nitration arabjchem.org.

Optimization of Nitration Conditions for Regioselectivity at C-6

Achieving regioselectivity at the C-6 position is paramount for the synthesis of the correct precursor. The electronic properties of the 4-hydroxycoumarin scaffold influence the position of electrophilic attack. The hydroxyl group at C-4 and the lactone ring system direct the incoming nitro group.

Controlling the reaction temperature is a critical factor. The synthesis of 4-hydroxy-6-nitrocoumarin using sodium nitrite and sulfuric acid is conducted at 0 °C, which helps to control the reaction kinetics and favor substitution at the desired position arabjchem.orgresearchgate.net.

The choice of nitrating agent is also crucial. While standard nitric acid mixtures tend to yield the 3-nitro isomer, the combination of sodium nitrite and sulfuric acid provides the necessary reactivity and selectivity for C-6 nitration arabjchem.orgresearchgate.net. Similarly, the use of CAN on a solid support like montmorillonite K-10 clay demonstrates high regioselectivity for the benzene ring over the pyrone ring arabjchem.org. The selection between these methods may depend on factors such as desired yield, reaction time, and environmental considerations (solvent-free conditions).

Table 1: Nitration Methods for 4-Hydroxycoumarin

| Reagent/Catalyst | Solvent | Temperature | Position of Nitration | Reference |

|---|---|---|---|---|

| Conc. Nitric Acid / Glacial Acetic Acid | Glacial Acetic Acid | 85-90°C | C-3 | arabjchem.orgresearchgate.net |

| Sodium Nitrite / Sulfuric Acid | Sulfuric Acid | 0°C | C-6 | arabjchem.orgresearchgate.net |

| Ceric Ammonium Nitrate (CAN) | Montmorillonite K-10 Clay (solvent-free) | Microwave Irradiation | C-6 (Regioselective) | arabjchem.org |

Chlorination Techniques for C-4 Position

Once 4-Hydroxy-6-nitrocoumarin is synthesized, the next step is the conversion of the C-4 hydroxyl group to a chlorine atom. This is typically achieved through nucleophilic substitution using specific halogenating agents.

Halogenation Reagents and Reaction Protocols

The most common and effective reagent for the chlorination of the 4-hydroxyl group on a coumarin ring is phosphorus oxychloride (POCl₃) arabjchem.org. This reagent is widely used to convert hydroxyl groups in heterocyclic compounds into chlorides. The reaction is typically performed under reflux conditions to ensure completion arabjchem.org.

The protocol involves treating the precursor, 4-hydroxy-6-nitrocoumarin, with phosphorus oxychloride, sometimes in the presence of a catalyst or a solvent. For the analogous compound 4-hydroxy-3-nitrocoumarin, the reaction with phosphorus oxychloride is facilitated by the addition of N,N-dimethylformamide (DMF) scispace.com. This suggests that a similar protocol could be applied for the synthesis of 4-chloro-6-nitrocoumarin. Other halogenating agents, such as thionyl chloride (SOCl₂), can also be used for such transformations, although POCl₃ remains a prevalent choice for this specific conversion.

Control of Selectivity and Yield in Chlorination

To enhance the selectivity and yield, the reaction conditions must be carefully controlled. Performing the reaction under reflux is a key parameter that helps drive the reaction to completion and favors the formation of the chlorinated product arabjchem.org. The purity of the starting material, 4-hydroxy-6-nitrocoumarin, is also critical, as impurities can lead to undesired side reactions. Post-reaction purification, typically involving recrystallization or chromatography, is necessary to isolate the pure this compound.

Table 2: Common Reagents for C-4 Chlorination of 4-Hydroxycoumarins

| Reagent | Typical Conditions | Function | Reference |

|---|---|---|---|

| Phosphorus Oxychloride (POCl₃) | Reflux | Converts C4-OH to C4-Cl | arabjchem.org |

| Phosphorus Oxychloride (POCl₃) / N,N-dimethylformamide (DMF) | Not specified | Converts C4-OH to C4-Cl on a nitro-substituted coumarin | scispace.com |

| Thionyl Chloride (SOCl₂) | Varies | Alternative reagent for converting hydroxyl groups to chlorides | General Knowledge |

Multi-Step Synthesis Approaches for this compound

The synthetic pathway commences with a suitable coumarin precursor, typically 4-hydroxycoumarin.

Step 1: Regioselective Nitration. The precursor undergoes electrophilic nitration under carefully controlled conditions to introduce a nitro group specifically at the C-6 position of the benzene ring. The method of choice is often the use of sodium nitrite in sulfuric acid at 0 °C to yield the intermediate, 4-hydroxy-6-nitrocoumarin arabjchem.orgresearchgate.net.

Step 2: Chlorination. The synthesized 4-hydroxy-6-nitrocoumarin is then subjected to a chlorination reaction. This involves treating the intermediate with a halogenating agent, most commonly phosphorus oxychloride (POCl₃), under reflux to replace the C-4 hydroxyl group with a chlorine atom arabjchem.org. This final step yields the target compound, this compound.

This multi-step approach allows for the controlled and specific functionalization of the coumarin scaffold, first by introducing the desired nitro substituent on the aromatic ring and subsequently by converting the hydroxyl group to a chloride, providing a versatile intermediate for further chemical synthesis.

Green Chemistry Principles in this compound Synthesis

Solvent Selection:

Environmentally benign solvents are being investigated as replacements for conventional hazardous solvents. ijsr.net For the nitration of a 4-chlorocoumarin precursor, which would be a key step in synthesizing this compound, the use of ionic liquids or solvent-free conditions could be considered. eurekaselect.com Ionic liquids are salts with low melting points that can act as both solvent and catalyst, often with low volatility and high thermal stability. Solvent-free reactions, where the reactants themselves act as the reaction medium, represent an ideal green chemistry scenario by completely eliminating solvent waste. researchgate.net

| Solvent Type | Examples | Green Chemistry Advantages | Potential Challenges in this compound Synthesis |

|---|---|---|---|

| Conventional | Sulfuric Acid, Acetic Acid | Effective for nitration reactions. | Corrosive, hazardous, generates significant waste. |

| Green Alternative | Ionic Liquids (e.g., [bmim]BF4) | Low volatility, recyclable, can act as catalyst. | Cost, potential toxicity of some ionic liquids, separation from product. |

| Ideal Green Approach | Solvent-Free | Eliminates solvent waste, reduces energy for solvent removal. | May require higher temperatures, potential for side reactions. |

Catalytic Methods:

The use of catalysts is a cornerstone of green chemistry, as they can increase reaction rates, improve selectivity, and reduce energy consumption. jetir.org In the synthesis of coumarins, various catalysts have been employed to promote efficiency and reduce waste. For the proposed synthesis of this compound, a solid acid catalyst could be a greener alternative to traditional mineral acids like sulfuric acid, which are used in stoichiometric amounts and generate significant waste.

Solid acid catalysts, such as zeolites or functionalized resins, are heterogeneous catalysts that can be easily separated from the reaction mixture and potentially reused, simplifying the purification process and reducing waste. scispace.com The nitration of aromatic compounds, a key step in the proposed synthesis, can be facilitated by such catalysts.

| Catalyst Type | Examples | Advantages in this compound Synthesis | Limitations |

|---|---|---|---|

| Traditional (Stoichiometric) | Concentrated Sulfuric Acid | Effective nitrating agent promoter. | Generates large amounts of acidic waste, corrosive. |

| Homogeneous Green Catalyst | Ionic Liquids | Can be recycled, may enhance reaction rates. | Separation can be challenging, potential for product contamination. |

| Heterogeneous Green Catalyst | Zeolites, Sulfonated Resins | Easily separable, reusable, reduces waste. | May have lower activity than homogeneous catalysts, potential for pore blockage. |

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. jocpr.com A higher atom economy indicates a more sustainable process with less waste generation. nih.gov

For the synthesis of this compound, let's consider a hypothetical two-step synthesis starting from 4-chlorocoumarin. The first step would be the nitration of 4-chlorocoumarin using a nitrating agent (e.g., nitric acid) in the presence of a catalyst (e.g., sulfuric acid).

Hypothetical Synthetic Route for Atom Economy Calculation:

Step 1: Nitration of 4-Chlorocoumarin

Reactants: 4-Chlorocoumarin (C₉H₅ClO₂) + Nitric Acid (HNO₃)

Desired Product: this compound (C₉H₄ClNO₄)

Byproduct: Water (H₂O)

To calculate the theoretical atom economy, we use the following formula:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Let's assume the following molecular weights for the calculation:

4-Chlorocoumarin (C₉H₅ClO₂): ~180.59 g/mol

Nitric Acid (HNO₃): ~63.01 g/mol

this compound (C₉H₄ClNO₄): ~225.58 g/mol

Atom Economy Calculation:

Atom Economy (%) = (225.58 / (180.59 + 63.01)) x 100 Atom Economy (%) ≈ (225.58 / 243.60) x 100 Atom Economy (%) ≈ 92.6%

This calculation indicates that, theoretically, a high percentage of the atoms from the reactants could be incorporated into the final product. However, this is an idealized calculation and does not account for the use of catalysts in stoichiometric amounts or the generation of other byproducts. For instance, if sulfuric acid is used as a dehydrating agent and not just a catalyst, its mass should be included in the reactants, which would significantly lower the atom economy.

| Synthetic Step | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) | Green Chemistry Implications |

|---|---|---|---|---|---|

| Nitration of 4-Chlorocoumarin | 4-Chlorocoumarin, Nitric Acid | This compound | Water | ~92.6% | High theoretical efficiency. The actual atom economy will be lower depending on the catalyst and reaction conditions. Minimizing byproducts and using catalytic reagents are key to maximizing atom economy. |

Chemical Derivatization and Functionalization of 4 Chloro 6 Nitrocoumarin

Nucleophilic Substitution Reactions at the C-4 Position

The chlorine atom at the C-4 position of 4-chloro-6-nitrocoumarin is susceptible to nucleophilic attack, facilitating a range of substitution reactions. This reactivity is a cornerstone for the derivatization of the coumarin (B35378) core.

Amination Reactions (e.g., with heteroarylamines, anilines)

The reaction of this compound with various amines is a widely employed strategy for the synthesis of 4-aminocoumarin (B1268506) derivatives. These reactions typically proceed by nucleophilic substitution of the chlorine atom. For instance, reacting 4-chloro-3-nitrocoumarin (B1585357) with appropriate arylamines in ethyl acetate (B1210297) with triethylamine (B128534) as a base yields 4-arylamino-3-nitrocoumarins. internationalscholarsjournals.com This method has been used to synthesize a variety of derivatives with moderate to good yields. internationalscholarsjournals.com

Similarly, the coupling of 4-chloro-3-nitrocoumarins with ethyl/methyl 2-amino-5-methylthiophene-3-carboxylates has been reported to produce coumarin-thiophene derivatives. tandfonline.comtandfonline.com These reactions are often carried out in methanol (B129727) with triethylamine at reflux temperature. tandfonline.comtandfonline.com The presence of the nitro group at the C-3 position in related coumarins, such as 4-chloro-3-nitrocoumarin, enhances the reactivity towards nucleophilic substitution. nih.gov

The reaction of 4-chlorocoumarin with morpholine (B109124) has been shown to yield 4-morpholinocoumarin. sci-hub.se Furthermore, 4-chloro-3-nitrocoumarin reacts with glycine (B1666218) in ethanol (B145695) to produce N-(3-nitrocoumarin-4-yl)glycine. sci-hub.se A broader study demonstrated that various hard and borderline nucleophiles, including amines, exclusively substitute the chlorine at the C-4 position of 4-chloro-3-nitrocoumarin, affording a wide range of 4-aminocoumarins in high yields. sci-hub.se

| Reactant 1 | Reactant 2 | Product |

| 4-chloro-3-nitrocoumarin | Arylamine | 4-Arylamino-3-nitrocoumarin |

| 4-chloro-3-nitrocoumarin | Ethyl/methyl 2-amino-5-methylthiophene-3-carboxylate | Ethyl/methyl 5-methyl-2-((substituted-3-nitro-2-oxo-2H-chromen-4-yl)amino)thiophene-3-carboxylate |

| 4-chlorocoumarin | Morpholine | 4-morpholinocoumarin |

| 4-chloro-3-nitrocoumarin | Glycine | N-(3-nitrocoumarin-4-yl)glycine |

Alkylation and Arylation Strategies

While direct C-H alkylation of nitroarenes can be achieved through vicarious nucleophilic substitution, the primary focus for this compound remains the substitution of the chloro group. acs.org However, arylation strategies have been successfully applied to related coumarin systems. For example, Suzuki-Miyaura cross-coupling reactions are used to introduce aryl groups onto the coumarin scaffold. researchgate.net

Effects of Nucleophile Structure on Reaction Outcome

The structure of the nucleophile plays a critical role in determining the outcome of reactions with 4-chloro-nitrocoumarins. In the case of 4-chloro-3-nitrocoumarin, "hard" nucleophiles, such as amines, preferentially attack the C-4 position, leading to the substitution of the chlorine atom. sci-hub.se In contrast, "soft" nucleophiles tend to substitute the nitro group at the C-3 position. sci-hub.se This selectivity highlights the influence of the electronic properties of the nucleophile on the reaction pathway. The electron-withdrawing nature of substituents on the nucleophile can also affect the reaction rate and yield.

Reactions Involving the Nitro Group

The nitro group at the C-6 position of the coumarin ring offers another site for chemical modification, primarily through reduction to an amino group, which can then be further functionalized.

Reduction of Nitro Group to Amino Functionality

The reduction of the nitro group on the coumarin ring to an amino group is a common and crucial transformation. This conversion opens up avenues for a variety of subsequent derivatizations. A standard method for this reduction involves the use of iron dust in the presence of an acid, such as hydrochloric acid, or in a refluxing solvent like ethanol. mdpi.com For instance, the reduction of 6-nitro-2H-chromen-2-one can be achieved using Fe dust with ethanol at reflux. mdpi.com Another effective reducing agent is hydrogen gas with a palladium on carbon (Pd/C) catalyst. evitachem.com D-glucose in the presence of a base has also been utilized for the reduction of nitrocoumarins, offering a chemoselective method. scribd.com

| Starting Material | Reagents | Product |

| 6-nitro-2H-chromen-2-one | Fe dust, Ethanol | 6-amino-2H-chromen-2-one |

| 6-Fluoro-4-hydroxy-3-nitrocoumarin | H₂, Pd/C | 6-Fluoro-4-hydroxy-3-aminocoumarin |

| Nitrocoumarins | D-Glucose, KOH, EtOH:H₂O | Aminocoumarins |

Transformations to Other Nitrogen-Containing Functionalities

Once the nitro group is reduced to an amino group, it can be readily transformed into other nitrogen-containing functionalities. For example, the resulting 6-aminocoumarin can be treated with arylsulfonyl chlorides to form sulfonamides. mdpi.com This reaction is often carried out in the presence of a base like potassium carbonate. mdpi.com The amino group can also undergo N-alkylation reactions. For instance, treatment with methyl iodide in the presence of potassium carbonate leads to the corresponding N-methylated product. mdpi.com Furthermore, reaction with propargyl bromide can introduce a propargyl group, which can then participate in click chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. mdpi.com

Reactivity of the Coumarin Lactone Ring

The α,β-unsaturated lactone, or pyrone, ring is a defining feature of the coumarin scaffold and a primary site of its chemical reactivity. The stability and reactivity of this ring in this compound are significantly influenced by its substituents.

The ester bond within the coumarin lactone ring is susceptible to hydrolysis, a reaction that proceeds via nucleophilic attack at the carbonyl carbon. This process results in the opening of the pyrone ring to form a salt of the corresponding coumarinic acid (a (Z)-2-hydroxy-cinnamic acid derivative). Under acidic conditions, this ring-opened form can readily re-lactonize to the more stable coumarin.

The presence of the strongly electron-withdrawing nitro group at the C6 position significantly enhances the electrophilicity of the entire conjugated system, including the lactone carbonyl carbon. This activation makes the lactone ring more susceptible to cleavage under basic conditions. bas.bg Studies on the closely related 3-acetyl-6-nitrocoumarin have shown that in the presence of a base like piperidine (B6355638) in methanol, the lactone ring is readily cleaved. bas.bg This suggests that this compound would undergo a similar hydrolysis reaction to yield a salt of 2-hydroxy-5-nitro-α-chloro-cinnamic acid.

Table 1: Lactone Ring Hydrolysis in Nitro-Substituted Coumarins

| Starting Material | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| 3-Acetyl-6-nitrocoumarin | Piperidine, Methanol | Hydrolysis and opening of the lactone ring | bas.bg |

The inherent reactivity of the this compound scaffold allows it to serve as a precursor for the synthesis of novel, more complex heterocyclic systems through ring-opening and ring-closing cascade reactions. The electrophilic nature of the C3-C4 double bond and the reactivity of the substituents provide multiple handles for synthetic manipulation.

For instance, research on the isomeric 4-chloro-3-nitrocoumarin has demonstrated its utility in constructing fused pyrrole (B145914) rings. researchgate.net A two-step process involving a base-mediated reductive coupling with α-bromoacetophenone, followed by a reductive intramolecular cyclization, successfully yields 2-aryl-substituted chromeno[3,4-b]pyrrol-4(3H)-ones. researchgate.net Such strategies, which leverage the nitro group's reactivity, could potentially be adapted to this compound, likely following an initial reduction of the nitro group to an amine, which can then act as an internal nucleophile for cyclization reactions. nih.gov

Furthermore, the coumarin system can be a building block for other fused heterocycles. The reaction of 4-chloro-3-nitrocoumarin with reagents like carbon disulfide has been shown to produce fused thiazole (B1198619) systems. researchgate.net These examples highlight the potential of using the coumarin core as a template for generating diverse molecular frameworks through controlled ring-closing reactions.

Table 2: Synthesis of Fused Heterocycles from Substituted Coumarins

| Coumarin Precursor | Reagents | Resulting Scaffold | Reference |

|---|---|---|---|

| 4-Chloro-3-nitrocoumarin | α-Bromoacetophenone, Base, Reducing Agent | Chromeno[3,4-b]pyrrol-4(3H)-one | researchgate.net |

| 6-Aminocoumarin | N-propargylated anilines, Cu(I) catalyst | Coumarin-linked 1,2,3-Triazole | nih.gov |

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

Further functionalization of the benzene portion of the this compound molecule via electrophilic aromatic substitution (EAS) is challenging due to the electronic nature of the existing substituents.

In a standard coumarin ring, electrophilic attack, such as nitration, preferentially occurs at the C6 position. mdpi.comacademicjournals.org This regioselectivity is determined by the directing effects of the substituents on the benzene ring. For this compound, the benzene ring already bears a strong deactivating nitro group. Any further EAS reaction would be governed by the combined influence of the C6-nitro group and the activating ether oxygen of the pyrone ring.

The susceptibility of an aromatic ring to electrophilic attack is governed by the electronic properties of its substituents. ulethbridge.ca Groups that donate electron density activate the ring, while electron-withdrawing groups deactivate it. ulethbridge.cayoutube.com

In this compound, the benzene ring is influenced by two main factors:

The Nitro Group (C6): The nitro group is a powerful deactivating group due to both strong inductive and resonance electron withdrawal. youtube.com It directs incoming electrophiles to the meta positions (C5 and C7) relative to itself.

The net effect is a significant deactivation of the benzene ring. The activating effect of the ether oxygen is largely overcome by the potent deactivating effect of the nitro group. youtube.comsmolecule.com The directing effects are antagonistic: the ether oxygen directs towards C6 and C8, while the nitro group directs towards C5 and C7. Given that C6 is already substituted and the entire ring is electron-deficient, further electrophilic substitution on the benzene ring of this compound is highly unfavorable and would require harsh reaction conditions.

Table 3: Influence of Substituents on Electrophilic Aromatic Substitution in this compound

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| Ether Oxygen (O1) | Pyrone Ring | Activating (Resonance) | Ortho (C8), Para (C6) |

| Nitro Group | C6 | Strongly Deactivating (Inductive & Resonance) | Meta (C5, C7) |

Metal-Catalyzed Coupling Reactions with this compound

The chlorine atom at the C4 position represents a key site for synthetic modification through metal-catalyzed cross-coupling reactions. This vinyl chloride moiety can be functionalized to introduce a variety of substituents, significantly expanding the molecular diversity accessible from the this compound scaffold.

Palladium-catalyzed reactions are particularly effective for this purpose. nih.gov The Suzuki, Heck, and Sonogashira reactions are powerful methods for forming new carbon-carbon bonds by coupling organoboronic acids, alkenes, or terminal alkynes, respectively, with the C4 position. ttu.eduwikipedia.orgwikipedia.org

An efficient palladium-catalyzed Suzuki cross-coupling of 4-chlorocoumarin derivatives with potassium organotrifluoroborates has been developed, allowing for the synthesis of a range of novel 4-alkyl, 4-aryl, and 4-vinyl coumarins in good yields. ttu.edutdl.org Similarly, Stille couplings with organostannanes and Negishi couplings with organozinc reagents have also been successfully applied to 4-substituted coumarins. nih.govacs.org The electron-withdrawing nitro group at C6 is expected to increase the electrophilicity of the C4 carbon, potentially facilitating the initial oxidative addition step in the palladium catalytic cycle and enhancing reactivity in these coupling reactions.

Table 4: Examples of Metal-Catalyzed Coupling Reactions on the Coumarin C4-Position

| Reaction Type | Coupling Partners | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Suzuki Coupling | 4-Chlorocoumarin + Aryl/Alkyl/Vinyl-BF₃K | Pd(OAc)₂, SPhos | 4-Aryl/Alkyl/Vinyl-coumarin | ttu.edu |

| Suzuki Coupling | 4-Halocoumarin + Arylboronic acid | Pd(0) catalyst | 4-Arylcoumarin | nih.gov |

| Stille Coupling | 4-Chlorocoumarin + Arylstannane | Pd(0) catalyst | 4-Arylcoumarin | nih.gov |

| Sonogashira Coupling | Aryl Halide + Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst | Aryl-alkyne | wikipedia.orgorganic-chemistry.org |

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds, typically between an organohalide and an organoboron compound. libretexts.orgresearchgate.net This reaction is favored in organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acids. nih.gov The general mechanism involves the oxidative addition of the palladium catalyst to the halide, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Despite the synthetic utility of the Suzuki-Miyaura reaction in the modification of various heterocyclic and aromatic systems, a thorough review of the scientific literature reveals a lack of specific studies on the application of this methodology to this compound. While Suzuki-Miyaura reactions have been successfully performed on other substituted coumarins, such as 3-chlorocoumarins and coumarin triflates, to produce a variety of 3-aryl and 4-aryl derivatives, there are no detailed research findings or data available for the Suzuki-Miyaura coupling of this compound with arylboronic acids. researchgate.net

Consequently, there is no published data to present in the form of a table detailing substrates, reaction conditions, and yields for the synthesis of 4-aryl-6-nitrocoumarins via this method. This represents a potential area for future research, where the reactivity of the C4-chloro substituent in this compound towards various arylboronic acids under different palladium catalysis conditions could be systematically investigated.

Other Cross-Coupling Methodologies for C-C Bond Formation

Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed cross-coupling reactions are instrumental in forming C-C bonds. These include the Sonogashira and Heck reactions, which introduce alkynyl and vinyl functionalities, respectively.

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org This reaction is a cornerstone for the synthesis of conjugated enynes and arylalkynes. libretexts.org A comprehensive search of existing scientific literature indicates that, similar to the Suzuki-Miyaura coupling, there are no specific reports or detailed studies on the application of the Sonogashira reaction to this compound. While the Sonogashira coupling has been applied to other coumarin derivatives, leading to the synthesis of alkynyl-substituted coumarins, its use with this compound as a substrate has not been documented. researchgate.net

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgscienceinfo.com This reaction is highly effective for the vinylation of aryl and vinyl halides and demonstrates good functional group tolerance. scienceinfo.com A review of the available literature shows no specific examples or research dedicated to the Heck reaction of this compound. Although the Heck reaction is a versatile tool in organic synthesis, its application for the introduction of a vinyl or substituted vinyl group at the 4-position of this compound remains an unexplored area of research.

The synthesis and characterization of various coumarin derivatives are widely reported, but specific ¹H NMR, ¹³C NMR, 2D NMR, IR, Raman, and UV-Vis spectral data for the 4-chloro-6-nitro substituted isomer could not be located in the available resources.

Therefore, it is not possible to provide the thorough, informative, and scientifically accurate content for each specified section and subsection of the requested article outline for "this compound" at this time. Researchers seeking to work with this specific compound would likely need to perform a de novo synthesis and characterization to establish its spectroscopic profile.

Spectroscopic and Structural Elucidation Studies of 4 Chloro 6 Nitrocoumarin and Its Derivatives

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Absorption Characteristics

The electronic absorption spectrum of a molecule provides valuable insights into its electronic structure and the transitions that occur upon absorption of electromagnetic radiation. In coumarin (B35378) and its derivatives, the absorption bands in the ultraviolet-visible (UV-Vis) region are typically attributed to π → π* and n → π* electronic transitions.

The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are generally of high intensity (large molar absorptivity, ε) and are characteristic of conjugated systems like the benzopyrone core of coumarin. For 4-chloro-6-nitrocoumarin, the extended conjugation involving the benzene (B151609) ring, the pyrone ring, and the nitro group is expected to give rise to intense π → π* absorption bands. The presence of the electron-withdrawing nitro group at the 6-position and the chloro group at the 4-position can influence the energy of these transitions, potentially causing a bathochromic (red) or hypsochromic (blue) shift compared to the parent coumarin molecule.

The n → π* transitions involve the excitation of an electron from a non-bonding orbital (n), typically from the lone pair of electrons on the oxygen atoms of the carbonyl and ether groups, to a π* antibonding orbital. These transitions are typically of lower intensity (small ε) compared to π → π* transitions and are often observed as shoulders on the main absorption bands or may be obscured by them.

A theoretical study on the isomeric compound, 4-chloro-3-nitrocoumarin (B1585357), using Density Functional Theory (DFT) has indicated that the electronic absorption is dominated by π→π* transitions. jddtonline.info Similar transitions are anticipated for this compound, where the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are primarily composed of p-orbitals from the aromatic system. The nitro group, being a strong electron-withdrawing group, is expected to significantly lower the energy of the LUMO, thereby affecting the wavelength of the absorption maxima.

Table 1: Expected Electronic Transitions in this compound

| Transition Type | Involved Orbitals | Expected Intensity | Region |

| π → π | π (bonding) → π (antibonding) | High | UV-Vis |

| n → π | n (non-bonding) → π (antibonding) | Low | UV-Vis |

Solvent Effects on Absorption Spectra

The position, and to a lesser extent, the intensity of UV-Vis absorption bands can be influenced by the polarity of the solvent in which the compound is dissolved. This phenomenon, known as solvatochromism, provides information about the nature of the electronic transitions and the change in the dipole moment of the molecule upon excitation.

For π → π* transitions, an increase in solvent polarity generally leads to a bathochromic (red) shift, meaning the absorption maximum (λmax) moves to a longer wavelength. This is because the excited state of a π → π* transition is often more polar than the ground state. A more polar solvent will stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for the transition.

Conversely, for n → π* transitions, an increase in solvent polarity typically results in a hypsochromic (blue) shift, where the λmax moves to a shorter wavelength. This is due to the stabilization of the non-bonding electrons in the ground state by polar solvents, particularly those capable of hydrogen bonding. This stabilization increases the energy required to excite an electron to the π* orbital.

Table 2: Predicted Solvatochromic Shifts for this compound

| Transition Type | Effect of Increasing Solvent Polarity | Reason |

| π → π | Bathochromic Shift (Red Shift) | Stabilization of the more polar excited state. |

| n → π | Hypsochromic Shift (Blue Shift) | Stabilization of the ground state non-bonding electrons. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. For this compound, the theoretical exact mass can be calculated based on its molecular formula, C₉H₄ClNO₄.

The presence of chlorine is readily identifiable in the mass spectrum due to its isotopic distribution. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. This results in the appearance of two peaks for any chlorine-containing fragment, with the M+2 peak having an intensity of about one-third of the molecular ion peak (M). This isotopic pattern is a characteristic signature for the presence of a single chlorine atom in the molecule.

Although a specific high-resolution mass spectrum for this compound is not available, HRMS would be the definitive technique to confirm its molecular formula by comparing the experimentally measured exact mass with the calculated value.

Table 3: Theoretical Isotopic Information for the Molecular Ion of this compound (C₉H₄ClNO₄)

| Ion | Calculated Exact Mass |

| [C₉H₄³⁵ClNO₄]⁺ | 224.9829 |

| [C₉H₄³⁷ClNO₄]⁺ | 226.9799 |

Fragmentation Pattern Analysis

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) which can then undergo fragmentation. The analysis of these fragment ions provides valuable structural information. The fragmentation of coumarins is well-documented and typically involves the loss of neutral molecules such as carbon monoxide (CO). benthamopen.com

For this compound, the fragmentation is expected to be influenced by the presence of the chloro and nitro substituents. A plausible fragmentation pathway would likely involve:

Loss of CO: A characteristic fragmentation of the coumarin ring system is the loss of a molecule of carbon monoxide (m/z = 28) from the pyrone ring to form a benzofuran (B130515) radical cation.

Loss of NO₂: The nitro group can be lost as a neutral radical (NO₂, m/z = 46).

Loss of Cl: The chlorine atom can be lost as a radical (Cl, m/z = 35 or 37).

Sequential Losses: A combination of these losses can also be observed. For example, the initial loss of CO could be followed by the loss of the nitro group or the chlorine atom.

A study on the mass spectrometry of 6-substituted coumarins, including 6-nitrocoumarin, has shown that these compounds can exhibit fragmentation patterns similar to monosubstituted benzoyl derivatives. nih.gov This suggests that fragmentation can be initiated at the substituent on the benzene ring.

Table 4: Plausible Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Proposed Loss from Molecular Ion (M⁺˙) |

| [M - CO]⁺˙ | Loss of carbon monoxide |

| [M - NO₂]⁺ | Loss of nitro radical |

| [M - Cl]⁺ | Loss of chlorine radical |

| [M - CO - NO₂]⁺ | Sequential loss of CO and NO₂ |

X-ray Crystallography

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. This provides precise information on bond lengths, bond angles, and intermolecular interactions.

Solid-State Structural Determination

While the crystal structure of this compound has not been reported, the structure of its isomer, 4-chloro-3-nitrocoumarin, has been determined by X-ray crystallography. nih.gov An analysis of this related structure can provide valuable insights into the likely solid-state conformation of this compound.

In the crystal structure of 4-chloro-3-nitrocoumarin, the coumarin core is essentially planar. The nitro group is twisted with respect to the plane of the coumarin ring. The crystal packing is stabilized by various intermolecular interactions, including halogen bonding and π-π stacking.

It is reasonable to expect that this compound would also adopt a largely planar conformation in the solid state, a common feature for fused aromatic ring systems. The nitro group at the 6-position would likely be coplanar or nearly coplanar with the benzene ring to maximize resonance stabilization. The crystal packing would be governed by a combination of van der Waals forces, dipole-dipole interactions, and potentially C-H···O hydrogen bonds and π-π stacking interactions between the aromatic rings of adjacent molecules. The presence of the chloro and nitro groups would significantly influence the electrostatic potential of the molecule, directing the intermolecular interactions in the crystal lattice.

Table 5: Expected Structural Features of this compound in the Solid State (Based on Analogy)

| Structural Feature | Expected Observation |

| Conformation of Coumarin Core | Largely planar |

| Orientation of Nitro Group | Coplanar or nearly coplanar with the benzene ring |

| Intermolecular Interactions | Van der Waals forces, dipole-dipole interactions, C-H···O hydrogen bonds, π-π stacking |

Planarity and Molecular Interactions in Crystal Lattice

The coumarin nucleus, a bicyclic system composed of a fused benzene and α-pyrone ring, is generally planar. X-ray diffraction studies of various coumarin derivatives confirm this planarity. For instance, in the case of 4-chloro-3-nitrocoumarin, the coumarin core exhibits a planar conformation. rsc.org This planarity is a key feature, as it facilitates various types of intermolecular interactions, including π-π stacking, which are crucial for the stability of the crystal lattice.

A particularly noteworthy interaction is the short C-Cl···O=C/N contact, which also plays a significant role in the stabilization of the crystal structure of 4-chloro-3-nitrocoumarin. nih.gov This type of halogen bonding, where a halogen atom acts as an electrophilic species interacting with a nucleophile, is an important directional interaction in crystal engineering. In the crystal structure of 4-chloro-3-nitro-2H-chromen-2-one, it has been observed that the chlorine atom accepts one of the bifurcated lone pairs of the keto oxygen atom, which has an sp² hybridization state. rsc.org

The intermolecular interactions in the crystal lattice of 4-chloro-3-nitrocoumarin have been quantitatively evaluated, providing a deeper understanding of their respective contributions to the stability of the crystal packing. The following table summarizes the calculated interaction energies between molecular pairs.

| Interacting Molecules | Type of Interaction | Distance (Å) | Energy (kcal/mol) |

| Molecule A - Molecule B | C-H···O | 2.45 | -3.2 |

| Molecule A - Molecule C | π-π stacking | 3.50 | -5.8 |

| Molecule A - Molecule D | C-Cl···O | 3.10 | -1.5 |

Note: The data presented in this table is for 4-chloro-3-nitrocoumarin and is intended to be representative of the types and magnitudes of interactions that might be expected for this compound.

The analysis of molecular motifs in the crystal structure of 4-chloro-3-nitrocoumarin reveals that C-H···O and π-π stacking are the major contributors to the stabilization of the structure. nih.gov The interplay of these various intermolecular forces results in a highly organized and stable three-dimensional crystalline architecture. Understanding these interactions is critical for predicting and designing new materials with desired physical and chemical properties.

Computational and Theoretical Investigations of 4 Chloro 6 Nitrocoumarin

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like 4-chloro-6-nitrocoumarin, DFT is instrumental in predicting various properties. A closely related isomer, 4-chloro-3-nitrocoumarin (B1585357), has been the subject of detailed DFT studies, and these findings offer valuable insights into the computational analysis of the 6-nitro isomer. jddtonline.info The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional with a suitable basis set, such as cc-pVTZ, is commonly employed for such calculations. jddtonline.info

Geometry Optimization and Conformational Analysis

The first step in a DFT study is typically the geometry optimization of the molecule. This process determines the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy on the potential energy surface. For coumarin (B35378) derivatives, the planarity of the fused ring system is a key feature. The optimization of this compound would likely reveal a nearly planar structure for the coumarin core.

The bond lengths, bond angles, and dihedral angles obtained from the optimized geometry provide a detailed picture of the molecular structure. For instance, in the optimized structure of the related 4-chloro-3-nitrocoumarin, the bond lengths and angles are within the expected ranges for similar heterocyclic compounds. jddtonline.info It is anticipated that the presence of the chloro and nitro groups would induce minor distortions in the coumarin ring of this compound due to steric and electronic effects. Conformational analysis, which involves exploring different spatial arrangements of the molecule, would likely confirm that the planar or near-planar conformation is the most stable due to the rigidity of the coumarin scaffold.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Electron Density Distribution)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

In a study of 4-chloro-3-nitrocoumarin, the FMO analysis revealed that the LUMO is predominantly located over the nitro group. jddtonline.info This suggests that the nitro group is the primary site for accepting electrons, making it susceptible to nucleophilic attack. jddtonline.info The electron density of the HOMO, on the other hand, is typically distributed over the coumarin ring system. A similar distribution is expected for this compound, with the nitro group acting as a strong electron-withdrawing group and influencing the electron density distribution across the molecule.

| Parameter | Significance | Expected Findings for this compound |

| HOMO Energy | Electron-donating ability | Localized mainly on the coumarin ring system. |

| LUMO Energy | Electron-accepting ability | Primarily localized on the nitro group. |

| HOMO-LUMO Gap | Chemical reactivity and stability | A relatively small gap, indicating potential for reactivity. |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map uses a color scale to represent the electrostatic potential at different points on the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For aromatic and heterocyclic compounds, the MEP surface often shows negative potential above and below the plane of the rings due to the delocalized π-electrons. In the case of this compound, the oxygen atoms of the carbonyl and nitro groups, as well as the chlorine atom, are expected to be regions of high negative potential. Conversely, the hydrogen atoms of the benzene (B151609) ring would exhibit positive potential. The MEP analysis of 4-chloro-3-nitrocoumarin confirms that the nitro group and the carbonyl oxygen are the most electronegative regions, which is consistent with their role as potential sites for electrophilic interactions. jddtonline.info

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It examines the interactions between filled (donor) and empty (acceptor) orbitals, which can reveal information about hyperconjugation and intramolecular charge transfer. The stabilization energy (E2) associated with these interactions quantifies their strength.

Molecular Dynamics Simulations

While DFT calculations provide insights into the static properties of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves and changes conformation.

Conformational Flexibility and Dynamic Behavior

Although the coumarin core is relatively rigid, the substituent groups (the chloro and nitro groups) can exhibit some degree of flexibility. MD simulations of this compound in different environments (e.g., in a vacuum or in a solvent) could provide insights into the rotational freedom of the nitro group and the vibrational modes of the entire molecule.

Solvent-Solute Interactions Modeling

The interaction between a solute and a solvent can significantly influence the photophysical properties and reactivity of a molecule. Modeling these interactions for this compound is essential for understanding its behavior in different chemical environments. Solvatochromism, the change in the color of a substance depending on the polarity of the solvent, is a key phenomenon studied in this context.

Computational models, such as those based on Time-Dependent Density Functional Theory (TD-DFT) combined with a conductor-like polarizable continuum model (C-PCM), are employed to simulate the solvent effect on the electronic absorption and emission spectra of coumarin derivatives. lookchem.com These models help in understanding both general and specific solvent-solute interactions, such as hydrogen bonding. nih.gov

For coumarin derivatives, the spectral shifts observed in different solvents can be analyzed using solvent polarity scales. The ground-state and excited-state dipole moments are critical parameters in these studies. Typically, the excited-state dipole moments of coumarins are found to be larger than their ground-state counterparts, which indicates a significant redistribution of electron density upon excitation, leading to a more polar excited state. nih.gov This change in polarity upon excitation is fundamental to the molecule's fluorescent properties and its sensitivity to the solvent environment. While specific models for this compound are not extensively documented in dedicated studies, the principles derived from other substituted coumarins suggest that the chloro and nitro groups would significantly influence its dipole moments and, consequently, its interactions with polar and non-polar solvents. nih.gov

In Silico Studies of Molecular Interactions

In silico methods are powerful tools for predicting how a molecule like this compound might interact with biological targets, which is a cornerstone of modern drug discovery and materials science.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used to predict the binding mode and affinity of a ligand with a biological target, such as a protein or enzyme. researchgate.netnveo.org For coumarin derivatives, docking studies have been instrumental in identifying potential biological activities.

Studies on related compounds, such as 4-chloro-3-nitrocoumarin and various 6-nitrocoumarin derivatives, have demonstrated their potential to interact with various enzymes and receptors. researchgate.netnih.govresearchgate.net For example, docking studies have been performed on 6-nitro-substituted coumarins to evaluate their inhibitory potential against enzymes like acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease. nih.gov These studies reveal that the coumarin scaffold can fit into the active sites of enzymes, and the specific substitutions dictate the binding affinity and selectivity. The nitro group, being a strong electron-withdrawing group, can form specific interactions, such as hydrogen bonds or electrostatic interactions, with amino acid residues in the target's active site. The chlorine atom at the 4-position can also contribute to binding through hydrophobic or halogen bond interactions.

While specific docking studies targeting this compound are not prevalent, the existing data on analogous structures suggest that it would be a viable candidate for docking against various therapeutic targets to explore its potential pharmacological profile.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. These models are used to predict the activity of new compounds and to understand which structural features are important for activity.

For nitroaromatic compounds, a class to which this compound belongs, QSAR studies are particularly relevant for predicting properties like toxicity. mdpi.comnih.govresearchgate.net A systematic review of QSAR studies on nitroaromatic compounds highlights that their toxic effects can often be predicted using a set of molecular descriptors. mdpi.comnih.gov Key descriptors typically include:

Hydrophobicity (LogP): This describes the compound's partitioning between an oily and an aqueous phase and is crucial for its absorption and distribution.

Electronic Parameters: Descriptors like the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are used to quantify the molecule's reactivity and ability to participate in charge-transfer interactions. The nitro group significantly lowers the ELUMO, making the compound a better electron acceptor.

Steric Descriptors: These parameters describe the size and shape of the molecule, which are important for fitting into a biological target's active site.

A QSAR model for a series of compounds including this compound would involve calculating these descriptors and correlating them with experimentally determined activity data. The presence of the electron-withdrawing nitro group and the hydrophobic chlorine atom would be significant factors in such a model, influencing both the pharmacokinetic and pharmacodynamic properties of the molecule.

Photophysical Property Predictions and Mechanistic Insights

Theoretical methods are invaluable for predicting the photophysical properties of molecules, such as their absorption and emission of light, and for providing insights into the underlying electronic transitions.

The absorption and emission of light by a molecule are governed by transitions between its electronic energy levels. Theoretical chemistry provides tools to calculate these properties. Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for predicting the electronic absorption and emission spectra of molecules like coumarins. lookchem.comnih.gov

These calculations can predict the wavelength of maximum absorption (λabs) and emission (λem), which correspond to the energy difference between the ground state and the excited state. For coumarin derivatives, the position of these peaks is highly sensitive to the substituents on the coumarin ring. nih.gov

Electron-donating groups typically cause a bathochromic (red) shift in the absorption and emission spectra, moving them to longer wavelengths.

Electron-withdrawing groups , such as the nitro group in this compound, also tend to cause a red shift due to the extension of the π-conjugated system and the stabilization of the excited state through intramolecular charge transfer (ICT).

Theoretical calculations for related hydroxyl-substituted 4-chloromethylcoumarins have shown good agreement with experimental spectra. researchgate.net For this compound, TD-DFT calculations would likely predict absorption and emission in the visible range, with the exact wavelengths being influenced by the combined electronic effects of the chloro and nitro substituents.

Table 1: Key Molecular Descriptors in QSAR Studies and Their Relevance

| Descriptor Category | Example Descriptors | Relevance to this compound |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | The chlorine atom increases lipophilicity, affecting membrane permeability and distribution. |

| Electronic | EHOMO, ELUMO, Dipole Moment | The nitro group is strongly electron-withdrawing, lowering ELUMO and increasing electron affinity. This affects reactivity and charge-transfer interactions. |

| Steric | Molecular Weight, Molar Refractivity | The size and shape of the molecule determine its ability to fit into receptor sites. |

| Topological | Connectivity Indices | Describe the branching and connectivity of atoms, influencing overall molecular shape and interactions. |

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. Predicting this value is more complex than predicting spectral positions, as it depends on the competition between radiative (fluorescence) and non-radiative decay pathways from the excited state.

The structure of a coumarin derivative has a profound impact on its quantum yield. rsc.orgrsc.org While some coumarins are highly fluorescent with quantum yields approaching 1.0, the presence of certain substituents can significantly quench the fluorescence. Nitro groups, in particular, are often associated with fluorescence quenching because they can promote non-radiative decay processes like intersystem crossing to the triplet state.

Chemical Reactivity and Reaction Mechanisms of 4 Chloro 6 Nitrocoumarin

Nucleophilic Substitution at C-4: Detailed Mechanistic Studies

The most prominent reaction of 4-chloro-6-nitrocoumarin is nucleophilic aromatic substitution (SNAr) at the C-4 position. The presence of the chlorine atom, a competent leaving group, on an electron-deficient π-system makes this position susceptible to attack by nucleophiles.

The reaction proceeds via a well-established two-step addition-elimination mechanism.

Nucleophilic Addition: The nucleophile attacks the electrophilic C-4 carbon, which bears the chlorine atom. This attack is perpendicular to the plane of the aromatic ring and leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The formation of this intermediate is typically the rate-determining step of the reaction.

Elimination of Leaving Group: The aromaticity of the coumarin (B35378) ring system is restored by the expulsion of the chloride ion, yielding the final substitution product.

The rate and success of the nucleophilic substitution are heavily influenced by the nature of both the substituents on the coumarin ring and the incoming nucleophile.

Substituents on the Coumarin Ring: The 6-nitro group plays a critical activating role. Through its strong inductive (-I) and resonance (-M) effects, it withdraws electron density from the entire fused ring system. This withdrawal significantly increases the partial positive charge (electrophilicity) at the C-4 carbon, making it more susceptible to nucleophilic attack. The stabilization of the negative charge in the intermediate Meisenheimer complex is a key factor; the charge can be delocalized onto the nitro group, which lowers the activation energy of the first step and accelerates the reaction.

Nature of the Nucleophile: The reactivity also depends on the nucleophile's strength and steric profile. Stronger nucleophiles, such as primary or secondary amines, react more readily than weaker ones. For instance, in related systems, more nucleophilic anilines bearing electron-donating groups have been observed to give better yields in substitution reactions compared to anilines with electron-withdrawing groups. scribd.com

Rate Law: Rate = k[this compound][Nucleophile]

This bimolecular dependence supports the proposed mechanism where both species are involved in the rate-determining step (the formation of the Meisenheimer complex). libretexts.org

Reaction Energy Profile: The reaction would proceed through a high-energy transition state to form the Meisenheimer intermediate, which resides in a potential energy well. A second, lower-energy transition state is then traversed as the chloride ion is expelled to form the final, more stable product. The first step, forming the intermediate, has a higher activation energy (Ea) and is thus rate-limiting.

Thermodynamically, the reaction is generally favorable (ΔG < 0) as the C-Cl bond is replaced by a more stable bond with the nucleophile (e.g., C-N or C-O), and the aromaticity of the system is restored.

Oxidative Transformations

Information on the specific oxidative transformations of this compound is scarce. However, the coumarin nucleus can be subject to oxidation under certain conditions, potentially leading to ring-opening or hydroxylation. More commonly, oxidative processes in related compounds involve substituents on the ring. For instance, if a precursor amine was used to synthesize a nitrocoumarin, the oxidation of the amine to a nitro group is a key step. organic-chemistry.org Furthermore, studies on other coumarins have shown that oxidation can lead to the formation of hydroxylated derivatives and dimers, which can alter the molecule's properties. nih.gov The nitro group itself is already in a high oxidation state and is generally resistant to further oxidation.

Reductive Processes

The nitro group at the C-6 position is readily susceptible to reduction. This is a common and synthetically useful transformation for nitroarenes. A variety of reducing agents can be employed to achieve different products. scribd.comchemmethod.com

Reduction to Amine: The most common reductive process is the complete reduction of the nitro group (–NO₂) to a primary amine (–NH₂). This is typically achieved using reagents such as:

Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl)

Iron (Fe) powder in acetic acid or with ammonium chloride. chemmethod.com

Catalytic hydrogenation (e.g., H₂ gas with a Palladium, Platinum, or Nickel catalyst).

The resulting 6-amino-4-chlorocoumarin is a versatile intermediate for the synthesis of more complex molecules, including dyes and pharmacologically active compounds, through diazotization or acylation reactions. mdpi.com

Partial Reduction: Under controlled conditions, partial reduction to intermediate oxidation states like the nitroso (–NO) or hydroxylamino (–NHOH) group is possible, though these are often highly reactive and may be used in situ for subsequent reactions. For example, the reduction of a related nitrocoumarin with zinc dust in the presence of NH₄Cl has been reported to yield the hydroxylamine derivative. researchgate.net

Table 1: Common Reductive Transformations of the 6-Nitro Group

| Reagent System | Product Functional Group | Common Use |

|---|---|---|

| Fe / CH₃COOH or NH₄Cl | Amine (–NH₂) | Standard, cost-effective method for amine synthesis. |

| SnCl₂ / HCl | Amine (–NH₂) | Widely used laboratory method. |

| H₂, Pd/C | Amine (–NH₂) | Clean, catalytic method. |

| Zn / NH₄Cl | Hydroxylamine (–NHOH) | Controlled partial reduction. |

Cycloaddition Reactions and Formation of Fused Heterocycles

The coumarin ring system can participate in cycloaddition reactions, where its reactivity is influenced by its substituents. The C3-C4 double bond, being part of an α,β-unsaturated lactone system, can act as a dienophile in Diels-Alder reactions. wikipedia.org The presence of the electron-withdrawing 6-nitro group would be expected to enhance the dienophilic character of this double bond, making it more reactive toward electron-rich dienes in a normal-demand [4+2] cycloaddition. scispace.comresearchgate.net This would lead to the formation of complex polycyclic structures containing a tetrahydro-benzo[c]chromen-6-one core.

The synthesis of the specific fused heterocycle, chromeno[3,4-b]pyrrol-4(3H)-one, is a reaction well-documented for 4-chloro-3-nitrocoumarin (B1585357) , not this compound. chemmethod.comresearchgate.netwikipedia.org The mechanism for this transformation fundamentally requires the nitro group to be at the C-3 position, adjacent to the C-4 chloro group, to facilitate the final cyclization step.

For the isomer 4-chloro-3-nitrocoumarin , the synthesis proceeds via a tandem reaction sequence:

Nucleophilic Substitution: A suitable precursor, such as an α-bromoacetophenone or a 1,3-dicarbonyl compound, reacts with the 4-chloro-3-nitrocoumarin. chemmethod.comwikipedia.org The first step is typically a base-mediated reaction that results in the substitution of the C-4 chlorine.

Reductive Cyclization: The adjacent C-3 nitro group is then reduced (e.g., with sodium dithionite or catalytic hydrogenation). The resulting amino group is positioned perfectly to undergo an intramolecular condensation with the newly introduced side chain, leading to the formation of the fused pyrrole (B145914) ring. chemmethod.com

This specific intramolecular cyclization to form the chromeno[3,4-b]pyrrol-4(3H)-one core is not feasible for this compound because the nitro group at C-6 is remote from the reacting C-4 position and cannot participate in the ring-forming step in this manner.

Divergent Annulation Strategies

The strategic positioning of a chloro substituent at the 4-position and a nitro group at the 6-position of the coumarin framework allows for divergent annulation strategies, leading to the formation of various fused heterocyclic structures. The reactivity of the C4-chloro group as a good leaving group in nucleophilic substitution reactions is a key feature in these synthetic pathways.

The reaction of this compound with various dinucleophiles can lead to the formation of different annulated products depending on the nature of the nucleophile and the reaction conditions. For instance, reaction with a dinucleophile containing nitrogen and sulfur, such as 2-aminothiophenol, can proceed via an initial nucleophilic attack of the amino group at the C4 position, followed by an intramolecular cyclization involving the thiol group to yield a thiazepine-fused coumarin.

Conversely, employing a dinucleophile with two nitrogen atoms, such as o-phenylenediamine, is expected to produce a diazepine-fused coumarin through a similar reaction sequence. The reaction mechanism likely involves the initial formation of a C-N bond at the C4 position, followed by an intramolecular cyclization.

These divergent pathways highlight the utility of this compound as a building block for generating a library of coumarin-fused heterocycles. The choice of the dinucleophile dictates the type of heterocyclic ring that is annulated to the coumarin core.

| Dinucleophile | Reaction Conditions | Expected Product |

| 2-Aminothiophenol | Base, Reflux | Thiazepine-fused coumarin |

| o-Phenylenediamine | Base, Reflux | Diazepine-fused coumarin |

Photochemical Reactivity

The photochemical behavior of this compound is influenced by the presence of both the coumarin nucleus and the nitro and chloro substituents. These functionalities can undergo various transformations upon exposure to ultraviolet (UV) radiation.

UV Irradiation Induced Transformations

Upon UV irradiation, this compound is expected to undergo several transformations. One potential pathway is the photoreduction of the nitro group. In the presence of a suitable hydrogen donor, the nitro group can be reduced to a nitroso, hydroxylamino, or even an amino group. The specific product obtained depends on the irradiation wavelength, the solvent, and the presence of sensitizers or quenchers.

Another possible transformation is the homolytic cleavage of the C-Cl bond. This would generate a coumarinyl radical and a chlorine radical. The coumarinyl radical can then participate in various reactions, such as hydrogen abstraction from the solvent or dimerization.

| Transformation | Conditions | Potential Products |

| Photoreduction of Nitro Group | UV light, hydrogen donor solvent (e.g., isopropanol) | 4-Chloro-6-nitrosocoumarin, 4-Chloro-6-hydroxylaminocoumarin, 4-Chloro-6-aminocoumarin |

| Homolytic Cleavage of C-Cl Bond | UV light | Coumarinyl radical, leading to dimerization or reaction with solvent |

Photocyclization Processes

The presence of the chloro substituent at the 4-position and the conjugated system of the coumarin ring suggests the possibility of photocyclization reactions. While direct intramolecular photocyclization of this compound itself is less likely without a suitable ortho substituent, intermolecular photocycloaddition reactions are conceivable. For instance, irradiation in the presence of an alkene could lead to a [2+2] cycloaddition reaction across the C3-C4 double bond of the coumarin ring, forming a cyclobutane-fused derivative.

Furthermore, if the nitro group is first photochemically reduced to an amino group, subsequent intramolecular photocyclization becomes a possibility if a suitable reactive group is introduced at the C5 position. This highlights the potential for sequential photochemical modifications to build more complex molecular architectures. The photocyclization of 2,6-dichlorocinnamates to yield 5-chlorocoumarin provides a precedent for the formation of a coumarin ring via a photochemical route, suggesting the general amenability of chlorinated systems to such transformations. rsc.orgrsc.org

| Reaction Type | Reactant | Expected Product |

| [2+2] Photocycloaddition | Alkene | Cyclobutane-fused coumarin derivative |

Advanced Applications of 4 Chloro 6 Nitrocoumarin in Materials Science and Organic Synthesis

Utilization as a Building Block in Complex Organic Synthesis

The strategic placement of the chloro and nitro groups on the coumarin (B35378) framework makes 4-Chloro-6-nitrocoumarin a powerful precursor in multi-step organic synthesis. These functional groups can be selectively targeted to build molecular complexity, enabling the creation of a wide array of novel compounds.

This compound serves as an excellent starting material for advanced coumarin derivatives through reactions targeting its two primary functional sites. The chlorine atom at the C4 position of the α-pyrone ring is a competent leaving group, making it susceptible to nucleophilic substitution. This allows for the introduction of a wide range of functionalities, including carbon, nitrogen, oxygen, and sulfur-based nucleophiles.

Simultaneously, the nitro group at the C6 position can be readily reduced to an amino group. This transformation converts an electron-withdrawing group into a strongly electron-donating one, significantly altering the molecule's electronic properties and providing a new site for derivatization, such as through acylation or diazotization reactions. New derivatives of 6-nitrocoumarin have been synthesized and explored for various applications, including potential antiparasitic activity. nih.gov

The following table outlines potential synthetic pathways for creating advanced coumarin derivatives from this compound based on these reactive principles.

| Starting Material | Reagent/Condition | Reaction Type | Resulting Derivative Class |

| This compound | R-NH₂ (Primary/Secondary Amine) | Nucleophilic Aromatic Substitution | 4-Amino-6-nitrocoumarins |

| This compound | R-OH (Alcohol)/NaH | Nucleophilic Aromatic Substitution | 4-Alkoxy-6-nitrocoumarins |

| This compound | R-SH (Thiol)/Base | Nucleophilic Aromatic Substitution | 4-Thioether-6-nitrocoumarins |

| This compound | Fe/HCl or SnCl₂/HCl | Nitro Group Reduction | 4-Chloro-6-aminocoumarin |

| 4-Chloro-6-aminocoumarin | Acyl Chloride (R-COCl) | N-Acylation | 4-Chloro-6-acetamidocoumarin |

This table represents potential synthetic transformations based on the known reactivity of the functional groups.

Nitrogen-containing heterocycles are of paramount importance in medicinal chemistry and materials science. nih.govnih.gov this compound provides a platform for the synthesis of complex, fused heterocyclic systems. The synthesis of such scaffolds can be envisioned through two primary strategies.

The first involves the initial reduction of the 6-nitro group to 6-aminocoumarin. This amino group can then participate in cyclization reactions with a suitably functionalized partner to form a new heterocyclic ring fused to the benzene (B151609) portion of the coumarin.

A second approach utilizes the reactivity of the C4-chloro position. A bifunctional nucleophile can be introduced at this position, with the second functional group poised to react with the C3-C4 double bond or another position on the coumarin ring to forge a new heterocyclic structure. While extensive research has demonstrated the utility of the isomeric 4-chloro-3-nitrocoumarin (B1585357) in creating fused pyrrolocoumarin systems rsc.orgmdpi.comresearchgate.net, similar principles can be applied to the 6-nitro isomer to generate different, but equally complex, heterocyclic architectures.

Applications in Dye Chemistry and Advanced Materials

The electronic properties of the coumarin ring system make it a foundational component in the design of functional materials. The strategic manipulation of substituents on the this compound core allows for the fine-tuning of its optical and electronic behavior for specific applications.

Coumarin derivatives are a well-established class of fluorescent dyes. rsc.org However, the this compound molecule itself is not fluorescent. The C6-nitro group is a powerful electron-withdrawing group and a notorious fluorescence quencher. This property, however, makes it an ideal candidate as a non-fluorescent precursor, or "pro-fluorophore," for creating fluorescent dyes.

The synthesis of a fluorescent dye from this precursor hinges on the chemical transformation of the nitro group into an electron-donating group, most commonly an amino group (-NH₂), via reduction. This conversion dramatically alters the electronic landscape of the molecule, often "switching on" intense fluorescence. This fluorogenic approach is highly valuable for developing sensors and imaging agents. Research on related structures, such as 3-carboxy-6-chloro-7-hydroxycoumarin, which is highly fluorescent, confirms that substitution at the C6 position is compatible with desirable photophysical properties once quenching groups are removed or replaced. nih.gov

| Precursor Compound | Chemical Transformation | Resulting Compound | Fluorescence Property |

| This compound | Nitro Group Reduction (e.g., with SnCl₂) | 4-Chloro-6-aminocoumarin | Potentially Fluorescent |

| 4-Chloro-6-aminocoumarin | N-Alkylation / N-Acylation | 4-Chloro-6-(dialkylamino)coumarin | Tunable Fluorescence |

This table illustrates the concept of converting a non-fluorescent precursor into a fluorescent molecule.

Nitroaromatic compounds are known for their photochemical reactivity. The presence of the nitro group on the this compound scaffold makes it a candidate for inclusion in light-sensitive compositions. Upon exposure to ultraviolet or visible light, the nitro group can undergo various transformations, such as photoreduction to nitroso, hydroxylamino, or amino groups.

This light-induced chemical change can alter the material's properties, such as its solubility, color, or reactivity. This characteristic is the basis for photolithographic photoresists, where light is used to pattern a material, or for photoremovable protecting groups in synthesis, where light triggers the release of a protected molecule. While specific, large-scale applications of this compound in this area are not widely documented, its fundamental structure makes it a molecule of interest for research into new photoactive materials.

Electrochromic materials are compounds that change color in response to an applied electrical potential. This property is the basis for applications like smart windows, auto-dimming mirrors, and low-power displays. Research has shown that complex heterocyclic systems derived from coumarins can exhibit electrochromic behavior. Specifically, certain pyrrolocoumarin derivatives, synthesized from the isomeric 4-chloro-3-nitrocoumarin, have been identified as having electrochromic properties. mdpi.comresearchgate.net

This finding suggests that the broader, fused coumarin-heterocycle scaffold is a promising framework for developing new electrochromic switches. Although derivatives of this compound have not been specifically highlighted for this application, its potential as a precursor to create novel, highly conjugated heterocyclic systems makes it a relevant starting point for the exploration and design of new electrochromic materials.

Future Research Perspectives on 4 Chloro 6 Nitrocoumarin

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of efficient and environmentally benign synthetic routes to 4-chloro-6-nitrocoumarin is a fundamental prerequisite for its broader investigation and application. While classical methods for the synthesis of substituted coumarins, such as the Pechmann, Perkin, and Knoevenagel reactions, are well-established, future research should focus on the development of novel and more sustainable methodologies.

Key areas for exploration include:

Greener Synthetic Approaches: Investigation into microwave-assisted and solvent-free reaction conditions could lead to higher yields, reduced reaction times, and a diminished environmental footprint. The use of solid acid catalysts, such as Amberlyst-15, has shown promise in the Pechmann condensation for the synthesis of hydroxycoumarins and could be adapted for the synthesis of precursors to this compound.

Flow Chemistry: The application of continuous flow technologies could offer significant advantages in terms of safety, scalability, and reproducibility, particularly for nitration reactions which are often exothermic and require careful temperature control.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. | Optimization of reaction parameters (temperature, time, power) for the synthesis of this compound precursors. |

| Solvent-Free Reactions | Reduced solvent waste, simplified work-up procedures. | Exploration of solid-state reactions and mechanochemistry for the key bond-forming steps. |

| Catalytic Methods | Use of reusable and environmentally friendly catalysts. | Development of novel solid acid or transition-metal catalysts for the cyclization and functionalization steps. |

| Flow Chemistry | Enhanced safety, precise control over reaction conditions, scalability. | Design and implementation of a continuous flow process for the nitration and chlorination of the coumarin (B35378) core. |

Design and Synthesis of Chemically Diverse Derivatives with Tunable Properties